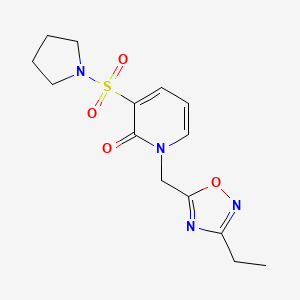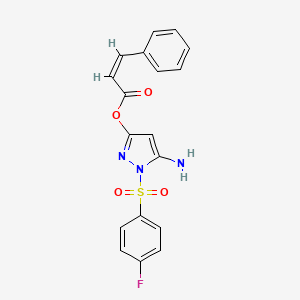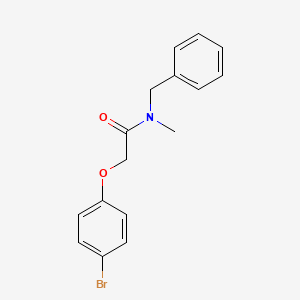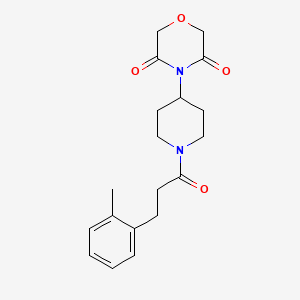![molecular formula C10H13Br B2859500 (1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene CAS No. 2445750-72-9](/img/structure/B2859500.png)
(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,6R,7S)-3-Bromotricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a tricyclic precursor under controlled conditions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the tricyclic framework.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typical reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to structurally modified tricyclic compounds.
Scientific Research Applications
(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid tricyclic structure.
Mechanism of Action
The mechanism of action of (1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. Additionally, the tricyclic framework provides a rigid scaffold that can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Tricyclo[5.2.1.02,6]decane: A non-brominated analog with similar structural features but different reactivity.
3-Chlorotricyclo[5.2.1.02,6]dec-8-ene: A chlorinated analog that exhibits different chemical properties due to the presence of chlorine instead of bromine.
3-Iodotricyclo[5.2.1.02,6]dec-8-ene: An iodinated analog with distinct reactivity patterns compared to the brominated compound.
Uniqueness: (1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. Its rigid tricyclic structure also distinguishes it from other compounds, making it a valuable scaffold in various applications.
Properties
IUPAC Name |
(1R,2S,3R,6R,7S)-3-bromotricyclo[5.2.1.02,6]dec-8-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHSUCCKFIJPJ-ZOZBQHSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859420.png)
![N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2859422.png)
![2-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B2859424.png)
![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)

![[2-(2-Adamantyl)ethyl]amine hydrochloride](/img/structure/B2859429.png)

![N-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B2859432.png)
![2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2859434.png)


![2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2859438.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)
